Noncompetitive vs. Competitive HNMT Inhibition Modality: SKF 91488 Compared with BW 301U
SKF 91488 is a noncompetitive inhibitor of histamine N-methyltransferase (Ki = 0.9 µM), whereas BW 301U (2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine) is a competitive inhibitor of the same enzyme [1]. Noncompetitive inhibition implies that SKF 91488 binds to an allosteric site distinct from the histamine/substrate-binding pocket, rendering its inhibitory potency independent of local histamine concentration. In contrast, the competitive mechanism of BW 301U means its apparent potency is sensitive to substrate accumulation [1]. In rodent antinociception assays, both compounds produced dose-dependent analgesia, but BW 301U required systemic intraperitoneal doses (30–100 mg/kg i.p.) to achieve effects comparable to centrally administered SKF 91488 (30–100 µg/animal i.c.v.), reflecting differences in bioavailability and central penetration [1].
| Evidence Dimension | Inhibition modality and in vivo dosing for antinociception |
|---|---|
| Target Compound Data | SKF 91488: noncompetitive HNMT inhibitor, Ki = 0.9 µM; antinociceptive at 30–100 µg/animal i.c.v. in mouse hot-plate, abdominal constriction, and rat paw-pressure tests [1]. |
| Comparator Or Baseline | BW 301U: competitive HNMT inhibitor; antinociceptive at 30–100 mg/kg i.p. (systemic) in mouse hot-plate test [1]. |
| Quantified Difference | SKF 91488 acts noncompetitively at a Ki of 0.9 µM; BW 301U acts competitively. Effective antinociceptive doses differ by route (i.c.v. vs. i.p.) and a factor of ~1000-fold in nominal dose, reflecting divergent pharmacokinetics and central accessibility [1]. |
| Conditions | In vitro: purified HNMT. In vivo: male ICR mice (hot-plate, abdominal constriction) and male Wistar rats (paw-pressure, rota-rod) [1]. |
Why This Matters
For researchers designing HNMT inhibition experiments, the noncompetitive mode of SKF 91488 ensures consistent target engagement regardless of fluctuating endogenous histamine levels, while the competitive mechanism of BW 301U may cause variable inhibition under conditions of elevated substrate.
- [1] Malmberg-Aiello P, Lamberti C, Ghelardini C, Giotti A, Bartolini A. Effects of two histamine-N-methyltransferase inhibitors, SKF 91488 and BW 301U, in rodent antinociception. Naunyn Schmiedebergs Arch Pharmacol. 1997 Mar;355(3):354-60. doi:10.1007/PL00004954. PMID: 9089666. View Source
